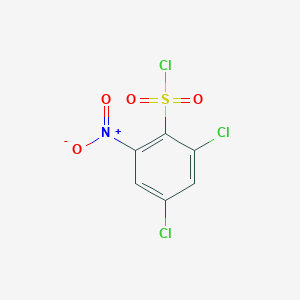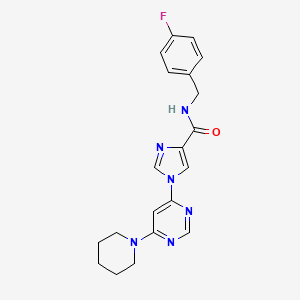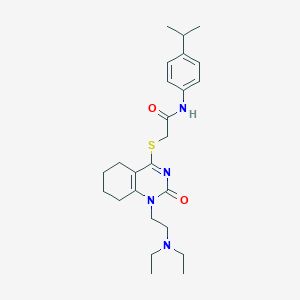![molecular formula C21H22N4O7S B2842374 N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894040-06-3](/img/structure/B2842374.png)
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H22N4O7S and its molecular weight is 474.49. The purity is usually 95%.
BenchChem offers high-quality N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Several studies have synthesized sulfonamides incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety, demonstrating potent antimicrobial and antibacterial activities. These compounds showed significant therapeutic potential against various Gram-negative and Gram-positive bacterial strains, highlighting their potential as valuable agents in combating bacterial infections (Abbasi et al., 2016). Additionally, novel sulfonamides were explored for their antimicrobial activity, with synthesized compounds displaying good efficacy against different microbial strains, suggesting their applicability in developing new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer Activity
Research into N-substituted derivatives of 2,3-dihydro-[1,4]benzodioxin-6-yl compounds has identified several with promising anticancer activities. These studies evaluated the compounds against a variety of cancer cell lines, with some showing inhibitory effects on tumor growth. This suggests the potential for these sulfonamides in cancer treatment strategies, indicating a need for further investigation into their mechanisms of action and therapeutic efficacy (Yurttaş et al., 2015).
Enzyme Inhibition
Compounds incorporating the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been studied for their enzyme inhibitory properties, particularly against α-glucosidase and acetylcholinesterase. These findings are significant for their potential applications in treating diseases related to enzyme dysfunction, such as diabetes and neurodegenerative disorders. The research indicates these compounds' capacity to serve as a foundation for developing new therapeutic agents targeting specific enzyme-related pathologies (Abbasi et al., 2019).
Molecular Docking and Theoretical Calculations
Theoretical investigations, including molecular docking studies and computational calculations, have been applied to understand the interaction between synthesized sulfonamide compounds and various biological targets. These studies provide insights into the compounds' binding affinities and mechanism of action at the molecular level, aiding in the design of more effective drugs with specific biological activities (Fahim & Ismael, 2021).
Propiedades
IUPAC Name |
N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S/c1-13(26)24-33(29,30)17-5-2-14(3-6-17)22-21(28)23-15-10-20(27)25(12-15)16-4-7-18-19(11-16)32-9-8-31-18/h2-7,11,15H,8-10,12H2,1H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSTWOFRFJHWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2842291.png)
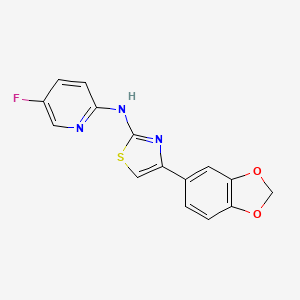
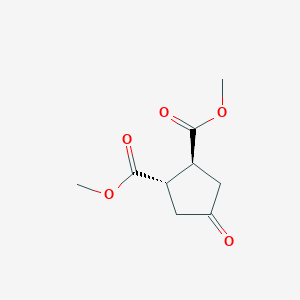
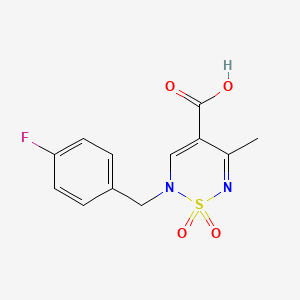
![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)
![3-[(1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)(methyl)amino]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2842300.png)
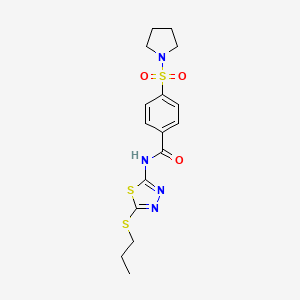
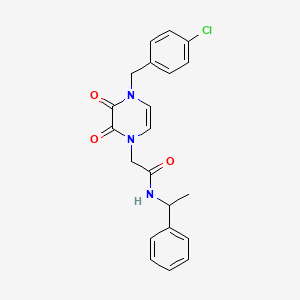
![4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2842303.png)
